molecular formula C20H19F3N2O4 B11000112 Furan-2-yl(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B11000112
M. Wt: 408.4 g/mol
InChI Key: QCVQAPLOQHDKLS-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a molecular formula of C13H8O4 This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a trifluoroethyl-substituted piperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
  • Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
  • Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Uniqueness

What sets 2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is the presence of the trifluoroethyl-substituted piperazine group, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C20H19F3N2O4/c21-20(22,23)12-25-7-5-24(6-8-25)10-13-15(26)3-4-16-18(13)14(11-29-16)19(27)17-2-1-9-28-17/h1-4,9,11,26H,5-8,10,12H2

InChI Key

QCVQAPLOQHDKLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)CC(F)(F)F

Origin of Product

United States

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